molecular formula C12H24Br2 B14469545 3,4-Dibromo-2,2,3,4,5,5-hexamethylhexane CAS No. 65734-19-2

3,4-Dibromo-2,2,3,4,5,5-hexamethylhexane

Cat. No.: B14469545
CAS No.: 65734-19-2
M. Wt: 328.13 g/mol
InChI Key: HZLJDXVTFWVEEJ-UHFFFAOYSA-N
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Description

3,4-Dibromo-2,2,3,4,5,5-hexamethylhexane is an organic compound with the molecular formula C12H24Br2. It is a dibromoalkane, characterized by the presence of two bromine atoms attached to a hexane backbone that is heavily substituted with methyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-2,2,3,4,5,5-hexamethylhexane typically involves the bromination of 2,2,3,4,5,5-hexamethylhexane. This can be achieved through the use of brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a radical initiator like light or heat. The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) to ensure the selective addition of bromine atoms to the desired positions on the hexane backbone .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. The use of advanced brominating agents and catalysts can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-2,2,3,4,5,5-hexamethylhexane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide (NaOH) for hydroxyl substitution, sodium alkoxide (NaOR) for alkoxide substitution, and ammonia (NH3) for amine substitution.

    Elimination: Strong bases such as potassium tert-butoxide (KOtBu) are used to induce elimination reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

Major Products Formed

    Substitution: The major products are the corresponding substituted hexanes.

    Elimination: The major products are alkenes with varying degrees of substitution.

    Oxidation and Reduction: The products depend on the specific conditions and reagents used, ranging from alcohols to alkanes.

Scientific Research Applications

3,4-Dibromo-2,2,3,4,5,5-hexamethylhexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dibromo-2,2,3,4,5,5-hexamethylhexane involves the interaction of its bromine atoms with various molecular targets. The bromine atoms can participate in electrophilic addition reactions, where they act as electrophiles and react with nucleophiles in the target molecules. This can lead to the formation of new bonds and the modification of the target molecules’ structure and function .

Comparison with Similar Compounds

Similar Compounds

    2,2,3,4,5,5-Hexamethylhexane: The parent compound without bromine atoms.

    3,4-Dichloro-2,2,3,4,5,5-hexamethylhexane: A similar compound with chlorine atoms instead of bromine.

    3,4-Diiodo-2,2,3,4,5,5-hexamethylhexane: A similar compound with iodine atoms instead of bromine.

Uniqueness

3,4-Dibromo-2,2,3,4,5,5-hexamethylhexane is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro and iodo analogs. Bromine atoms are larger and more polarizable than chlorine atoms, leading to different reactivity patterns and interactions with other molecules. Additionally, bromine atoms are less reactive than iodine atoms, making the compound more stable under certain conditions .

Properties

CAS No.

65734-19-2

Molecular Formula

C12H24Br2

Molecular Weight

328.13 g/mol

IUPAC Name

3,4-dibromo-2,2,3,4,5,5-hexamethylhexane

InChI

InChI=1S/C12H24Br2/c1-9(2,3)11(7,13)12(8,14)10(4,5)6/h1-8H3

InChI Key

HZLJDXVTFWVEEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C)(C(C)(C(C)(C)C)Br)Br

Origin of Product

United States

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